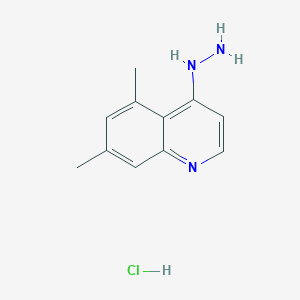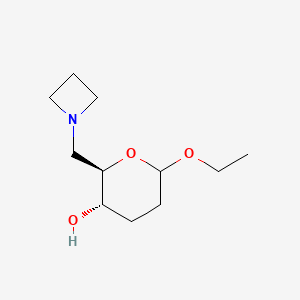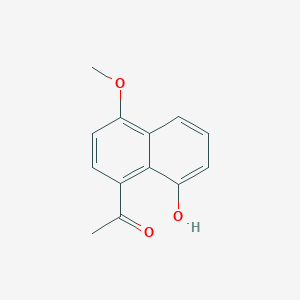
5,7-Dimethyl-4-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13N3.HCl and a molecular weight of 223.7 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a quinoline ring substituted with dimethyl and hydrazino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 5,7-dimethylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
5,7-Dimethyl-4-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydrazinoquinoline: Similar structure but with a chloro substituent instead of dimethyl groups.
5,8-Dimethyl-4-hydrazinoquinoline hydrochloride: Similar structure but with different methyl group positions.
Uniqueness
5,7-Dimethyl-4-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme mechanisms and the development of new pharmaceuticals .
Properties
CAS No. |
1171611-01-0 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(5,7-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-5-8(2)11-9(14-12)3-4-13-10(11)6-7;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
HIISSTJPSNXYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)




![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11886609.png)
![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)

